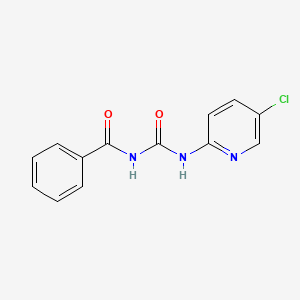
1-benzoyl-3-(5-chloropyridin-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzoyl-3-(5-chloropyridin-2-yl)urea is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloropyridine moiety attached to a benzamide structure
作用机制
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in oxidative stress and neuroprotection .
Pharmacokinetics
It’s worth noting that similar compounds have been found to comply with lipinski’s rule of five, suggesting good bioavailability .
Result of Action
Related compounds have shown potential anti-parkinsonian and anti-fibrotic activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-(5-chloropyridin-2-yl)urea typically involves the reaction of 5-chloro-2-aminopyridine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
1-benzoyl-3-(5-chloropyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
科学研究应用
1-benzoyl-3-(5-chloropyridin-2-yl)urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
相似化合物的比较
Similar Compounds
- N-((5-chloropyridin-2-yl)carbamothioyl)benzamide
- N-(5-chloropyridin-2-ylcarbamothioyl)-3-nitro-4-(piperidin-1-yl)benzamide
- 4-chloropyridine
Uniqueness
1-benzoyl-3-(5-chloropyridin-2-yl)urea is unique due to its specific structural features, such as the presence of both a chloropyridine and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c14-10-6-7-11(15-8-10)16-13(19)17-12(18)9-4-2-1-3-5-9/h1-8H,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNKJJRJLSRDLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819488 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
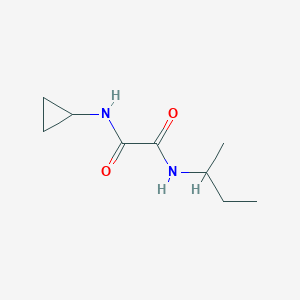
![6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2781385.png)
![2-(4-fluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2781386.png)
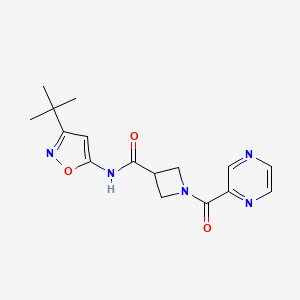
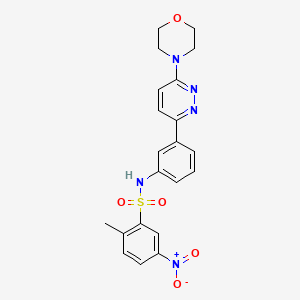
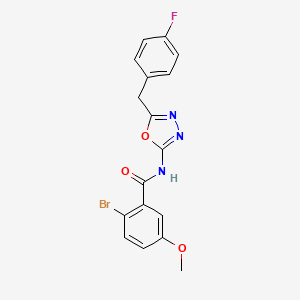
![1-[4-(Thiophen-2-yl)-4h,5h,6h,7h-thieno[3,2-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2781391.png)
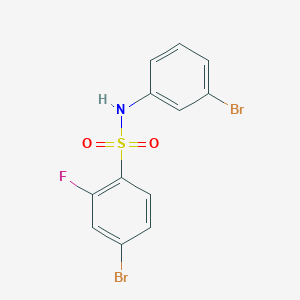
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxyethoxy)propanamide](/img/structure/B2781394.png)

![Tert-butyl 3-[(2-chloroacetyl)amino]-3-(2-hydroxyethyl)azetidine-1-carboxylate](/img/structure/B2781398.png)

![2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B2781405.png)
![N'-(3,5-dimethylphenyl)-N-(2-{(3-fluoropropyl)[(4-nitrophenyl)sulfonyl]amino}ethyl)-N-methylethanimidamide](/img/structure/B2781406.png)
